5-Chloro-2-(difluoromethoxy)benzyl amine HCl
Overview
Description
5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO·HCl. It is a derivative of benzyl amine, where the benzene ring is substituted with a chlorine atom at the 5-position and a difluoromethoxy group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-(difluoromethoxy)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of industrial-scale purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl amines.
Scientific Research Applications
5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The difluoromethoxy group and chlorine atom contribute to its binding affinity and specificity, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzyl amine hydrochloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)benzyl amine hydrochloride: Lacks the chlorine substitution at the 5-position.
5-Chloro-2-(trifluoromethoxy)benzyl amine hydrochloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
5-Chloro-2-(difluoromethoxy)benzyl amine hydrochloride is unique due to the presence of both chlorine and difluoromethoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIMRDRSAFSBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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